molecular formula C12H17NO2 B13870596 2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid

2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid

Cat. No.: B13870596
M. Wt: 207.27 g/mol
InChI Key: XLFRDCNZQUUDQE-UHFFFAOYSA-N
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Description

2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methyl group at the second position and a propan-2-ylamino methyl group at the third position on the benzene ring. It is a derivative of benzoic acid and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylbenzoic acid with propan-2-ylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and crystallized.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.

Scientific Research Applications

2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the propan-2-ylamino methyl group.

    3-[(Propan-2-ylamino)methyl]benzoic acid: Lacks the methyl group at the second position.

    2-Methyl-3-[(methylamino)methyl]benzoic acid: Contains a methylamino group instead of a propan-2-ylamino group.

Uniqueness

2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid is unique due to the presence of both the methyl group at the second position and the propan-2-ylamino methyl group at the third position This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methyl-3-[(propan-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)13-7-10-5-4-6-11(9(10)3)12(14)15/h4-6,8,13H,7H2,1-3H3,(H,14,15)

InChI Key

XLFRDCNZQUUDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)CNC(C)C

Origin of Product

United States

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